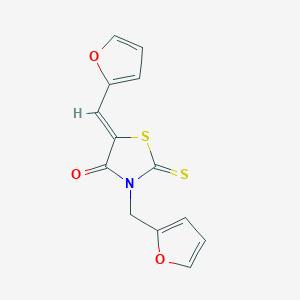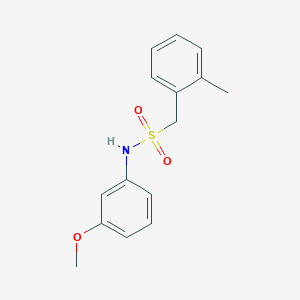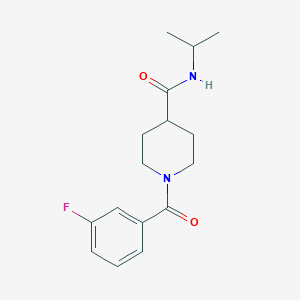
3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as FFT, is a heterocyclic compound that has shown promising results in various scientific research studies. This compound has a unique molecular structure that makes it an interesting subject for further exploration.
Wirkmechanismus
The exact mechanism of action of 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been suggested that 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. In animal models, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce tumor growth and improve survival rates. In inflammation models, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce inflammation and oxidative stress. Additionally, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have low toxicity and minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, low toxicity, and minimal side effects. However, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments. Additionally, the exact mechanism of action of 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further explore its potential as a cancer treatment. This could involve studying its effects in different types of cancer cells and animal models, as well as testing its efficacy in combination with other cancer treatments. Another direction is to explore its potential as a treatment for inflammatory diseases. This could involve studying its effects in different inflammation models and testing its efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential in various scientific research fields. It has shown antitumor properties in vitro and in vivo, making it a potential candidate for cancer treatment. It has also shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory diseases. Additionally, 3-(2-furylmethyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has shown to have antimicrobial properties, making it a potential candidate for treating bacterial and fungal infections.
Eigenschaften
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1-7H,8H2/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHJLMCTJKJIH-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(furan-2-ylmethyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)

![2-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4760519.png)
![1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4760520.png)
![2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde](/img/structure/B4760531.png)

![2-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4760537.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4760550.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4760558.png)
